

Does VU0467154 develop tolerance with repeated dosing

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Compound of Interest

Compound Name: VU0467154

Cat. No.: B15619928

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Technical Support Center: VU0467154

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **VU0467154**.

Frequently Asked Questions (FAQs)

Q1: Does **VU0467154** develop tolerance with repeated dosing?

A1: Current preclinical evidence strongly suggests that **VU0467154**, a selective M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM), does not lead to the development of tolerance with repeated dosing.^{[1][2][3]} Studies in mice have shown that the cognitive-enhancing and antipsychotic-like effects of **VU0467154** are maintained after various repeated dosing schedules, including 10-day and 44-day treatment periods.^{[1][2][4][5]}

Key findings supporting the lack of tolerance include:

- **Sustained Behavioral Efficacy:** The effectiveness of **VU0467154** in various behavioral models, such as improving learning and memory and reversing MK-801-induced hyperlocomotion, remains consistent between acute (single dose) and repeated administration.^{[1][3][4]}

- **Stable M4 Receptor Expression:** Repeated administration of **VU0467154** does not cause a significant decrease in M4 receptor mRNA expression in key brain regions like the hippocampus, cortex, and cerebellum.^{[2][6]} This suggests that the cellular machinery responsible for the drug's effect is not down-regulated with chronic exposure.
- **Consistent Pharmacokinetics:** Plasma and brain concentrations of **VU0467154** are comparable after single and repeated dosing, indicating that changes in drug metabolism or clearance do not account for a loss of efficacy over time.^{[1][3][4]}

Troubleshooting Guides

Issue: Diminished or unexpected behavioral effects in chronic studies.

If you observe a decrease in the expected efficacy of **VU0467154** in your long-term experiments, consider the following troubleshooting steps:

- **Verify Dosing and Administration:** Ensure the correct dose is being administered and the route of administration is consistent. While tolerance has not been reported, a narrow therapeutic window has been observed, with efficacy at 3 mg/kg but not at 1 or 10 mg/kg in some models.^{[2][5][7]}
- **Assess Animal Health:** Chronic dosing can have unintended consequences on the overall health of the animals. Monitor for any signs of adverse effects, such as changes in weight or general behavior, that could interfere with the experimental outcomes.^[2]
- **Review Behavioral Paradigm:** The specific demands of the behavioral task can influence outcomes. Ensure that the learning and memory components of your assay are not being confounded by other factors.
- **Confirm Compound Integrity:** Verify the stability and purity of your **VU0467154** stock solution, especially for long-term studies.

Data Presentation

Table 1: Summary of In Vivo Studies on **VU0467154** Tolerance

Study Focus	Animal Model	Dosing Regimen	Key Findings	Reference
Cognitive Enhancement & Antipsychotic-like Activity	Wild-type Mice	1, 3, or 10 mg/kg, once daily for 10 days	No tolerance observed; comparable efficacy and brain concentrations to acute dosing.	[1] [3] [4]
M4 Receptor Expression & Behavioral Effects	Wild-type and Mecp2+/- Mice	10 mg/kg, once daily for 5 days; 3 mg/kg, once daily for 44 days	No impact on M4 expression; behavioral efficacy was conserved in a chronic paradigm.	[2] [6]

Table 2: Pharmacokinetic Data of **VU0467154** After Repeated Dosing

Data represents mean (\pm SD) total and calculated unbound plasma and brain concentrations 2.5 hours after the last of 14 once-daily intraperitoneal administrations in wild-type mice.

Dose (mg/kg)	Total Plasma Conc. (ng/mL)	Unbound Plasma Conc. (nM)	Total Brain Conc. (ng/g)	Unbound Brain Conc. (nM)	Kp	Kp,uu
1	101 ± 20	5.3 ± 1.1	126 ± 26	4.2 ± 0.9	1.3 ± 0.1	0.8 ± 0.1
3	316 ± 63	16.6 ± 3.3	363 ± 62	12.1 ± 2.1	1.2 ± 0.1	0.7 ± 0.1
10	1260 ± 320	66.2 ± 16.8	1300 ± 290	43.3 ± 9.7	1.1 ± 0.1	0.7 ± 0.1

(Data
adapted
from Byun
et al.,
2018)[[1](#)]

Experimental Protocols

Protocol 1: Assessment of Tolerance in a Cognitive Task (Pairwise Discrimination)

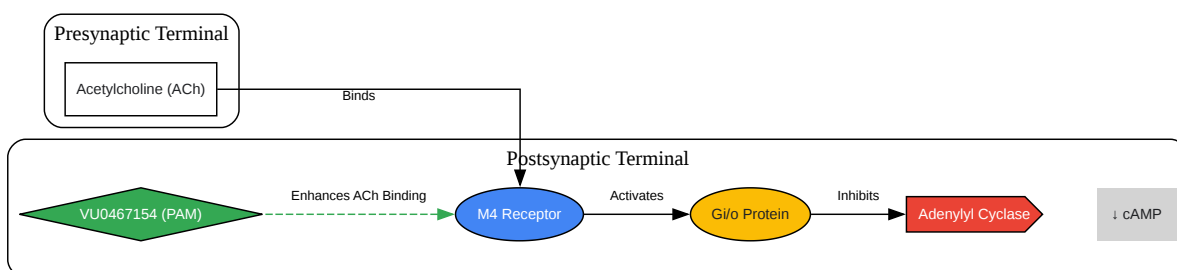
- Subjects: Wild-type mice.
- Apparatus: Touchscreen operant chambers.
- Procedure:
 - Mice were trained on a pairwise visual discrimination task.
 - Animals were divided into treatment groups and received either vehicle (10% Tween 80 in water) or **VU0467154** (1 mg/kg, IP).
 - Dosing occurred either 60 minutes before or immediately after each daily training session for 10 consecutive days.
 - The primary outcome measure was the percent accuracy in the discrimination task over the 10-day period.

- Results: Mice treated with **VU0467154** showed a significantly improved rate of learning compared to the vehicle-treated group, and this effect was sustained throughout the 10-day dosing period, indicating no development of tolerance to the cognitive-enhancing effects.[1]

Protocol 2: Evaluation of M4 Receptor mRNA Expression Following Repeated Dosing

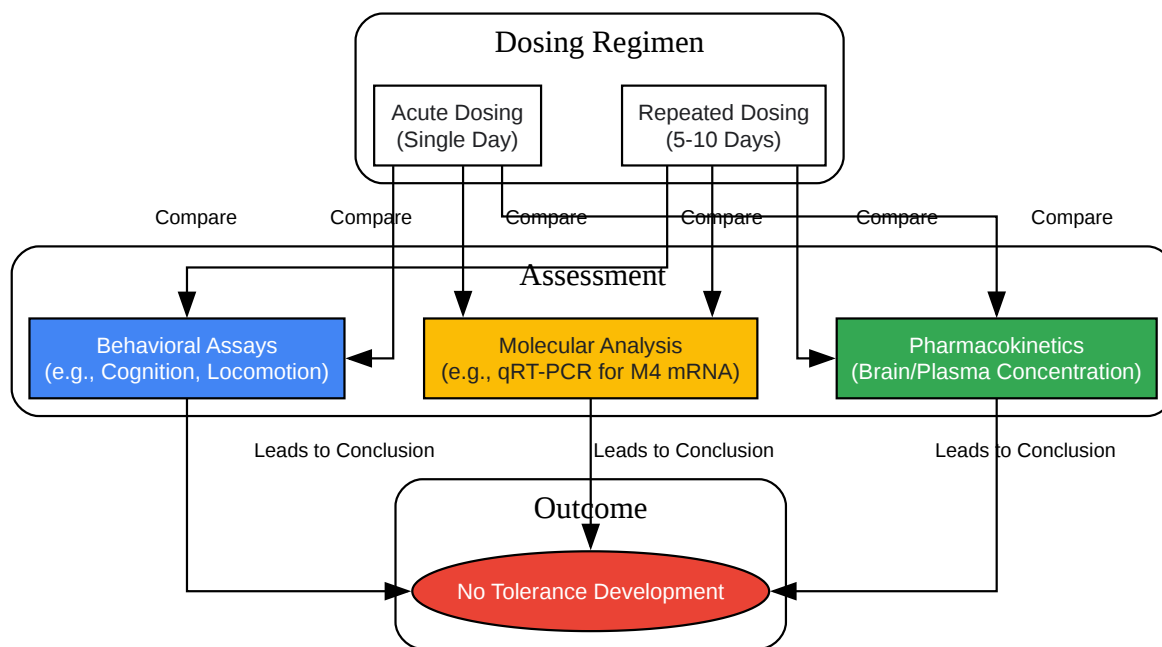
- Subjects: Wild-type C57B6 female mice.
- Procedure:
 - Mice were administered either vehicle or **VU0467154** (10 mg/kg, IP) either once (acute) or once daily for 5 consecutive days (repeated).
 - Brain tissue (hippocampus, cortex, cerebellum) was harvested at 30 minutes (Tmax) or 24 hours after the final dose.
 - Quantitative real-time PCR (qRT-PCR) was performed to measure the mRNA levels of the M4 muscarinic receptor.
- Results: No significant decrease in M4 mRNA expression was observed with repeated **VU0467154** administration in the hippocampus or cortex. A transient increase was noted in the cerebellum after an acute dose but was not sustained with repeated dosing.[2][6]

Visualizations



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Caption: Signaling pathway of **VU0467154** as an M4 PAM.



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Caption: Experimental workflow for assessing tolerance to **VU0467154**.

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